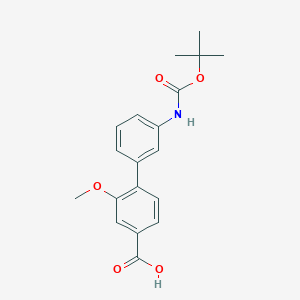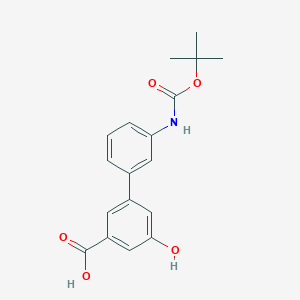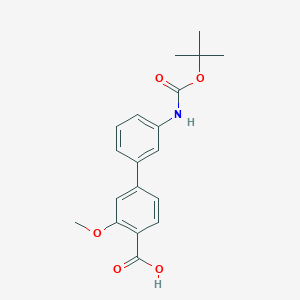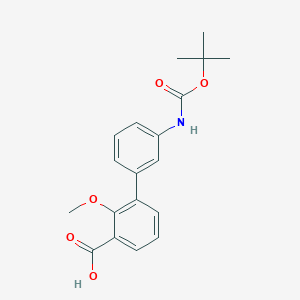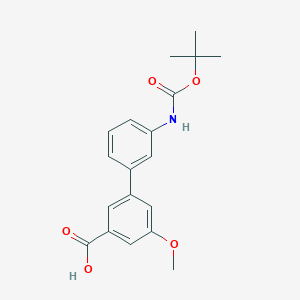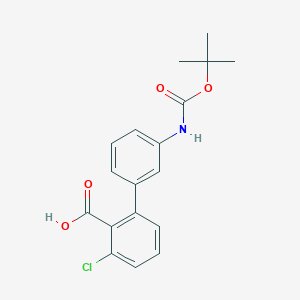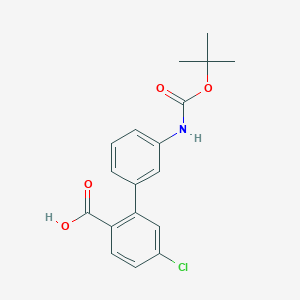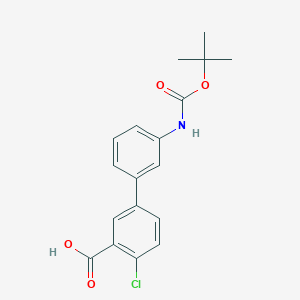
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid (5-BOC-APC) is a synthetic, organic compound that has been used in a variety of scientific research applications. It is a versatile and important molecule that has been used in various biochemical and physiological experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-BOC-APC research.
科学研究应用
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic assays to measure the activity of enzymes such as tyrosinase and lipoxygenase. It has also been used as a substrate in the study of enzyme kinetics and as a reagent in the synthesis of other compounds. In addition, 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been used in the study of the structure and function of proteins, such as the enzyme glucose-6-phosphate isomerase.
作用机制
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, resulting in a conformational change that leads to the enzyme’s catalytic activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of tyrosinase and lipoxygenase, two enzymes involved in the metabolism of fatty acids. In addition, 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been shown to inhibit the activity of glucose-6-phosphate isomerase, an enzyme involved in the metabolism of glucose.
实验室实验的优点和局限性
The use of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and easy to synthesize. In addition, it can be used in a variety of biochemical and physiological experiments.
However, there are also some limitations to the use of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not a very potent inhibitor of enzymes, making it less effective than other compounds in some assays.
未来方向
There are a number of potential future directions for 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to identify new applications for 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%. Finally, further research could be conducted to develop more potent inhibitors of enzymes using 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% as a starting point.
合成方法
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is synthesized through a multi-step process. The first step is the condensation reaction of 3-bromo-4-methoxybenzaldehyde with 2-chlorobenzoic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and yields 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid. The second step involves the hydrolysis of the intermediate product to yield the desired 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%.
属性
IUPAC Name |
2-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHCXMKVVQCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








